Cas no 50373-36-9 (()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol)

()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol structure
50373-36-9 structure
Product Name:()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
Numero CAS:50373-36-9
MF:C10H18O
MW:154.249323368073
CID:1565691
PubChem ID:170833
Update Time:2025-04-21

()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-
    • (1)-(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • 5-methyl-2-(prop-1-en-2-yl)cyclohexanol
    • (±)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • 5-METHYL-2-(1-METHYLETHENYL)-, (1R,2S,5R)-REL-CYCLOHEXANOL
    • ()-(1&#x3B1
    • )-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • ,2&#x3B2
    • ,5&#x3B1
    • SCHEMBL43859
    • 89-79-2
    • UNII-3TH92O3BXN
    • Isopulegol, (+/-)-
    • (1R,3R,4S)-(-)-p-Menth-8-en-3-ol
    • (-)-L-Isopulegol
    • DTXSID5047116
    • (-)-Isopulegol, 99%
    • GTPL2462
    • E78611
    • p-8(9)-Menthen-3-ol
    • l-Isopulegol
    • AKOS028109164
    • (+/-)-isopulegol
    • rel-(1R,2S,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
    • FEMA No. 2962
    • EC 201-940-6
    • 5-Methyl-2-(1-methylethenyl)-(1R,2S,5R)-Cyclohexanol
    • EINECS 201-940-6
    • NSC 1263
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, [1R-(1.alpha.,2.beta.,5.alpha.)]-
    • ZYTMANIQRDEHIO-KXUCPTDWSA-
    • EN300-269447
    • (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R-(1alpha,2beta,5alpha))-
    • NSC-231369
    • EINECS 256-557-7
    • ISOPULEGOL [FHFI]
    • HY-121206
    • 3TH92O3BXN
    • (-)-Isopulegol, >=98%
    • (1R,2S,5R)-5-METHYL-2-(PROP-1-EN-2-YL)CYCLOHEXAN-1-OL
    • DTXSID90110001
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
    • (-)-Isopulegol
    • InChI=1/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
    • 50373-36-9
    • 2-Isopropenyl-5-methylcyclohexanol-, (1R-(1alpha,2beta,5alpha))-
    • (-)-Isopulegol, primary pharmaceutical reference standard
    • (-)-Isopulegol 100 microg/mL in Acetonitrile
    • (1R,3R,4S)-P-METH-8-EN-3-OL
    • Q2103922
    • AI3-02176
    • ISOPULEGOL [FCC]
    • NS00127398
    • Isopulegol (natural)
    • CHEBI:70479
    • coolact P
    • NVG8YK55NL
    • p-Menth-8-en-3-ol, (1R,3R,4S)-(-)-
    • (-)-Isopulegol, technical grade
    • 5-Methyl-2-(1-methylethenyl)cyclohexanol, (1R-(1alpha,2beta,5alpha))-
    • rac-isopulegol
    • iso-Pulegol
    • 59905-53-2
    • (+/-)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • (-)-Isopulegol, analytical standard
    • Isopulegol
    • (1R,2S,5R)-2-Isopropenyl-5-methylcyclohexanol
    • UNII-NVG8YK55NL
    • NSC-1263
    • CS-0081229
    • CHEMBL237994
    • 1-isopulegol
    • p-Menth-8(9)-en-3-ol
    • AS-10358
    • (1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
    • NSC1263
    • ()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
    • Chiave InChI: ZYTMANIQRDEHIO-KXUCPTDWSA-N
    • Sorrisi: O[C@@H]1C[C@H](C)CC[C@H]1C(=C)C

Proprietà calcolate

  • Massa esatta: 154.136
  • Massa monoisotopica: 154.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 151
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2A^2
  • XLogP3: 3

Proprietà sperimentali

  • Densità: 0.912
  • Punto di ebollizione: 197°C at 760 mmHg
  • Punto di infiammabilità: 78.3°C
  • Indice di rifrazione: 1.472
  • PSA: 20.23000
  • LogP: 2.35960
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